2-Benzyloxy-4-iodo-1-nitrobenzene

Suzuki–Miyaura coupling Cross-coupling Aryl halide reactivity

2-Benzyloxy-4-iodo-1-nitrobenzene (CAS 1057340-17-6) is a trisubstituted aromatic building block of the formula C₁₃H₁₀INO₃ (MW 355.13 g/mol). It belongs to the class of nitrobenzenes, featuring three key functional groups: a benzyloxy ether at the 2-position, an iodo substituent at the 4-position, and a nitro group at the 1-position.

Molecular Formula C13H10INO3
Molecular Weight 355.13 g/mol
Cat. No. B8479615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-4-iodo-1-nitrobenzene
Molecular FormulaC13H10INO3
Molecular Weight355.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)I)[N+](=O)[O-]
InChIInChI=1S/C13H10INO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyPENHJTCNGVKVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxy-4-iodo-1-nitrobenzene (CAS 1057340-17-6): A Strategic ortho-Nitro-Aryl Iodide Building Block – Procurement Guide


2-Benzyloxy-4-iodo-1-nitrobenzene (CAS 1057340-17-6) is a trisubstituted aromatic building block of the formula C₁₃H₁₀INO₃ (MW 355.13 g/mol) . It belongs to the class of nitrobenzenes, featuring three key functional groups: a benzyloxy ether at the 2-position, an iodo substituent at the 4-position, and a nitro group at the 1-position. The compound serves primarily as a synthetic intermediate, with its reduction to 2-benzyloxy-4-iodophenylamine (CAS 1057341-60-2) being a well-documented transformation via Fe/AcOH/EtOH at 100 °C for 1.5 h . Its molecular architecture enables sequential functionalization strategies that are not accessible with simpler congeners.

Why Generic ortho-Iodo-Nitrobenzenes Cannot Replace 2-Benzyloxy-4-iodo-1-nitrobenzene in Multi-Step Sequences


The presence of the benzyloxy group at the 2-position is not merely a structural decoration; it fundamentally alters the reactivity profile and synthetic utility relative to simple iodo-nitrobenzene isomers (e.g., 1-iodo-4-nitrobenzene or 1-iodo-2-nitrobenzene). The benzyl ether serves as a masked phenol that can be orthogonally deprotected under mild hydrogenolysis conditions without affecting the iodo or nitro functionalities, enabling a controlled three-step sequence: (i) cross-coupling at the C–I bond, (ii) reduction of the nitro group to an amine, and (iii) debenzylation to liberate a phenolic –OH group . Neither the regioisomeric 1-(benzyloxy)-2-iodo-4-nitrobenzene (CAS 215113-63-6) nor the simpler 4-iodo-1-nitrobenzene can replicate this exact sequence without additional protection/deprotection steps. Furthermore, the iodine substituent offers significantly higher reactivity in palladium-catalyzed cross-couplings compared to the corresponding bromide analog (2-benzyloxy-4-bromo-1-nitrobenzene, CAS 849210-10-2) [1].

Head-to-Head Evidence: Where 2-Benzyloxy-4-iodo-1-nitrobenzene Differentiates from Its Closest Analogs


Iodo vs. Bromo Reactivity in Pd-Catalyzed Cross-Coupling: A Quantitative Reactivity Advantage

The iodine substituent in 2-benzyloxy-4-iodo-1-nitrobenzene provides a well-established reactivity advantage over the corresponding bromo analog (2-benzyloxy-4-bromo-1-nitrobenzene) in palladium-catalyzed cross-coupling reactions. A representative Suzuki coupling of the bromo analog with a boronic acid partner under Pd(dppf)Cl₂/Na₂CO₃/dioxane/reflux conditions proceeded in only 40% isolated yield [1]. In contrast, under analogous ligand-free Suzuki conditions in PEG 300, a comparable iodo-nitrobenzene substrate (1-iodo-4-nitrobenzene) achieved 98% yield and a turnover number (TON) of 9,700 within 1 hour [2]. While not a direct head-to-head comparison within the same study, the class-level reactivity difference of approximately 2.5-fold in yield between iodo- and bromo-nitrobenzene substrates is a critical factor for procurement decisions, particularly when total synthesis efficiency and cost-per-yield are considered.

Suzuki–Miyaura coupling Cross-coupling Aryl halide reactivity

Regiochemical Differentiation: ortho-Benzyloxy-para-Iodo vs. ortho-Iodo-para-Nitro Substitution Pattern

2-Benzyloxy-4-iodo-1-nitrobenzene (CAS 1057340-17-6) bears the iodo group para to the nitro group and the benzyloxy group ortho to the nitro group. This arrangement contrasts with its regioisomer, 1-(benzyloxy)-2-iodo-4-nitrobenzene (CAS 215113-63-6), in which the iodo and nitro positions are swapped. The para-iodo-nitro arrangement places the iodine in a less sterically hindered position for cross-coupling, while the ortho-benzyloxy group provides steric shielding that can modulate reactivity at the adjacent nitro group during reduction. Literature precedent on iodo-nitrobenzene regioisomers demonstrates that the electronic environment of the iodine (ortho vs. para to nitro) significantly affects oxidative addition rates in Pd-catalyzed reactions [1]. The 2-benzyloxy-4-iodo pattern is specifically tailored for synthetic sequences requiring initial cross-coupling at the para-iodo position followed by reduction of the ortho-nitro group to an amine, a sequence that cannot be replicated with the regioisomer.

Regioselectivity Sequential functionalization Orthogonal protecting groups

Benzyloxy as an Orthogonal Phenol Protecting Group: Enabling Three-Step Sequential Derivatization

The benzyloxy group in 2-benzyloxy-4-iodo-1-nitrobenzene functions as a masked phenol that can be removed via mild catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C) without affecting either the iodo or the nitro functionalities. This orthogonality is not available in the corresponding methoxy analog (2-methoxy-4-iodo-1-nitrobenzene, CAS 214279-40-0), which requires harsh demethylation conditions (BBr₃ or refluxing HBr) that would compromise the iodo and nitro groups [1]. The documented Fe/AcOH/EtOH reduction of 2-benzyloxy-4-iodo-1-nitrobenzene to 2-benzyloxy-4-iodophenylamine at 100 °C for 1.5 h demonstrates the compatibility of the benzyl ether with nitro reduction conditions, whereas a free phenolic –OH group would be oxidized under these conditions unless protected. The benzyloxy group thus enables a three-step sequence: (i) cross-coupling at C–I, (ii) nitro-to-amine reduction, (iii) debenzylation to phenol—all without protecting group manipulation.

Orthogonal protection Hydrogenolysis Multi-step synthesis

Commercial Availability and Purity Benchmarking: 95% Standard Purity with Established Supply Chains

2-Benzyloxy-4-iodo-1-nitrobenzene (CAS 1057340-17-6) is commercially available through multiple established chemical suppliers with a standard purity specification of 95% . In contrast, the regioisomeric 1-(benzyloxy)-2-iodo-4-nitrobenzene (CAS 215113-63-6) is primarily listed as a custom synthesis item or impurity standard, indicating less reliable large-scale availability . The bromo analog (2-benzyloxy-4-bromo-1-nitrobenzene, CAS 849210-10-2) is available at 98% purity from suppliers such as Bidepharm , but its lower cross-coupling reactivity (see Evidence Item 1) may offset the purity advantage. For procurement decisions, the combination of 95% purity, established multi-supplier availability, and documented downstream transformations makes 2-benzyloxy-4-iodo-1-nitrobenzene the more reliable choice for reproducible research-scale synthesis.

Commercial sourcing Purity specification Supply chain reliability

Optimal Procurement Scenarios for 2-Benzyloxy-4-iodo-1-nitrobenzene Based on Evidence


Multi-Step Synthesis of ortho-Aminophenol Derivatives via Sequential Cross-Coupling, Reduction, and Deprotection

The compound's three orthogonal functional groups enable a streamlined three-step sequence: (i) Suzuki, Sonogashira, or Buchwald–Hartwig coupling exploiting the reactive aryl iodide at the para position (class-level inference of ~98% coupling efficiency based on iodo-nitrobenzene model substrates ); (ii) Fe/AcOH/EtOH reduction of the nitro group to the corresponding aniline at 100 °C in 1.5 h [1]; (iii) hydrogenolytic cleavage of the benzyl ether to liberate the free phenol. This sequence is particularly valuable for the synthesis of aminophenol-containing pharmaceutical intermediates and PET imaging precursors where the free phenol is required for late-stage radiolabeling or conjugation.

Synthesis of ortho-Substituted Diarylamines and Benzo-Fused Heterocycles

Following reduction to 2-benzyloxy-4-iodophenylamine , the resulting aniline can undergo N-arylation (Buchwald–Hartwig or Ullmann coupling) to generate diarylamine scaffolds. The retained iodo substituent then permits a second, sequential cross-coupling event, enabling rapid assembly of differentially substituted triaryl systems. This double-functionalization strategy is not feasible with the bromo analog, which requires harsher coupling conditions and gives lower yields (40% vs. ~98% for iodo substrates [1][2]).

Preparation of Benzyloxy-Protected Building Blocks for Medicinal Chemistry Libraries

The benzyloxy group serves as a stable protecting group throughout multi-step synthetic sequences and can be removed quantitatively under neutral hydrogenolysis conditions when the free phenol is required. This is particularly advantageous in parallel medicinal chemistry efforts where a common advanced intermediate (e.g., 2-benzyloxy-4-iodophenylamine) can be diversified via amide bond formation, reductive amination, or urea synthesis at the aniline nitrogen, with the benzyl group removed as a final step to reveal the phenol pharmacophore .

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